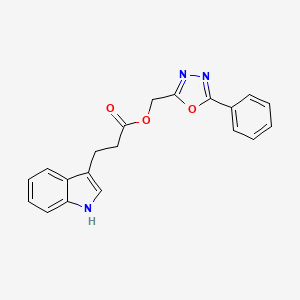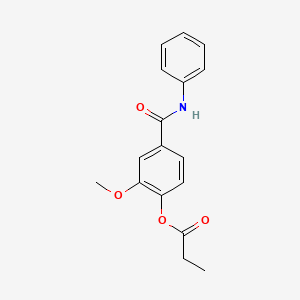
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(1H-indol-3-yl)propanoate
Overview
Description
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(1H-indol-3-yl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(1H-indol-3-yl)propanoate is not fully understood. However, studies have shown that this compound interacts with specific proteins and enzymes in the body, leading to various biological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application and dosage used. In cancer treatment, this compound has been shown to induce cell death in cancer cells while leaving healthy cells unaffected. It has also been shown to reduce inflammation and oxidative stress in the body, which may have potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(1H-indol-3-yl)propanoate in lab experiments is its versatility. This compound can be easily synthesized and modified to suit specific research needs. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research and development of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(1H-indol-3-yl)propanoate. One potential direction is the further investigation of its potential applications in cancer treatment, as well as other diseases such as Alzheimer's and Parkinson's disease. Another direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(1H-indol-3-yl)propanoate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. It has also been studied as a potential antimicrobial agent and as a fluorescent probe for bioimaging.
properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-19(11-10-15-12-21-17-9-5-4-8-16(15)17)25-13-18-22-23-20(26-18)14-6-2-1-3-7-14/h1-9,12,21H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUBAFUUZKAICT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)CCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(2-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401917.png)
![4-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4401920.png)
![1-[3-(3-tert-butylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4401925.png)
![N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4401930.png)
![3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401934.png)
![1-{2-[4-(3,5-dimethylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4401942.png)

![2-(4-chloro-3-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4401952.png)
![1-(2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4401967.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide](/img/structure/B4401976.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-iodobenzamide](/img/structure/B4402001.png)
![2-(benzylamino)-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methylbenzamide](/img/structure/B4402021.png)
![2-[(2-cyanophenyl)thio]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4402023.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]nicotinamide](/img/structure/B4402039.png)